molecular formula C23H20N2O4 B13370327 N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B13370327
M. Wt: 388.4 g/mol
InChI Key: PREMXLRYBXRQHW-UHFFFAOYSA-N
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Description

N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as Chlorantraniliprole, is a novel anthranilic diamide insecticide. It is widely recognized for its high efficacy and low toxicity, making it a valuable tool in agricultural pest management. Chlorantraniliprole targets a broad spectrum of insect pests, particularly those in the orders Lepidoptera, Diptera, Hemiptera, and Coleoptera .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorantraniliprole involves several key steps, including the formation of the benzodioxole ring and the introduction of the carboxamide group. One common synthetic route is the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of Chlorantraniliprole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Chlorantraniliprole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chlorantraniliprole has a wide range of scientific research applications, including:

Mechanism of Action

Chlorantraniliprole exerts its effects by selectively activating ryanodine receptors (RyRs) in insects. This activation leads to the unregulated release of internal calcium stores, resulting in muscle paralysis, feeding cessation, and ultimately death of the insect. The compound’s selectivity for insect RyRs over mammalian RyRs ensures its safety for non-target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorantraniliprole stands out due to its high efficacy, low toxicity, and broad-spectrum activity. Its unique mechanism of action, involving selective activation of insect RyRs, provides effective pest control while minimizing environmental impact and non-target organism toxicity .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-methyl-5-[methyl(phenyl)carbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H20N2O4/c1-15-8-9-17(23(27)25(2)18-6-4-3-5-7-18)12-19(15)24-22(26)16-10-11-20-21(13-16)29-14-28-20/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

PREMXLRYBXRQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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